REACTION_SMILES
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[F:14][C:15]([CH2:16][O:17][C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:25])([CH2:26][CH3:27])[F:28].[O:1]=[C:2]([CH3:3])[CH2:4][O:5][C:6](=[O:7])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[F:14][C:15]([CH2:16][O:17][C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:25])([CH3:26])[F:28]
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Name
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CCC(F)(F)COC(=O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(F)(F)COC(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)COC(=O)c1ccccc1
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Name
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Type
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product
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Smiles
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CC(F)(F)COC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |